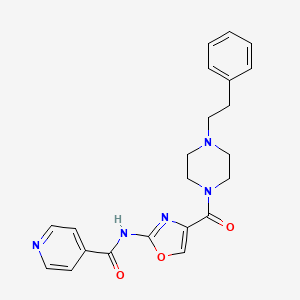

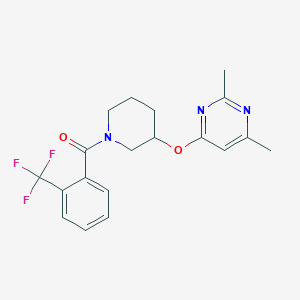

N-(4-(4-phenethylpiperazine-1-carbonyl)oxazol-2-yl)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazole derivatives are a part of a large number of drugs and biologically relevant molecules .

Synthesis Analysis

The synthesis of oxazole derivatives often involves the use of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Scientific Research Applications

Phenylpiperazine Derivatives

Phenylpiperazine is a versatile scaffold in medicinal chemistry, with derivatives reaching late-stage clinical trials for CNS disorders. This highlights its "druglikeness" and potential across various therapeutic fields beyond CNS structures. Patent research suggests that phenylpiperazine derivatives, through appropriate substitution, can offer pharmacokinetic and pharmacodynamic improvements across several therapeutic areas, suggesting a pathway for diversifying the application of such scaffolds (Maia, Tesch, & Fraga, 2012).

Oxazoline-Containing Ligands in Asymmetric Catalysis

Oxazoline rings, due to their ready accessibility and applicability in a wide range of metal-catalyzed transformations, have become one of the most successful classes of ligands for asymmetric catalysis. The proximity of the enantiocontrolling stereocenter to the metal active site influences the stereochemical outcome of reactions, indicating the utility of oxazoline-containing ligands in developing new synthetic methodologies and potentially enhancing the activity of compounds like N-(4-(4-phenethylpiperazine-1-carbonyl)oxazol-2-yl)isonicotinamide (Hargaden & Guiry, 2009).

Mechanism of Action

While the specific mechanism of action for “N-(4-(4-phenethylpiperazine-1-carbonyl)oxazol-2-yl)isonicotinamide” is not available, oxazole derivatives have been found to exhibit a range of biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .

properties

IUPAC Name |

N-[4-[4-(2-phenylethyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3/c28-20(18-6-9-23-10-7-18)25-22-24-19(16-30-22)21(29)27-14-12-26(13-15-27)11-8-17-4-2-1-3-5-17/h1-7,9-10,16H,8,11-15H2,(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMGAROETACLBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=COC(=N3)NC(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2855443.png)

![N-(3-fluoro-4-methylphenyl)-2-((4-(4-fluorophenyl)-7,8-dimethyl-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2855450.png)

![3-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2855452.png)

![4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2855455.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2855462.png)